molecular formula C27H31NO2 B12619845 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol CAS No. 919361-80-1

2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol

Cat. No.: B12619845
CAS No.: 919361-80-1
M. Wt: 401.5 g/mol
InChI Key: HFUHCTYZBCZAEN-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol is a phenolic derivative characterized by a central phenol ring substituted with two 1-phenylethyl groups at the 4- and 6-positions and a morpholin-4-ylmethyl group at the 2-position. This compound’s structural complexity suggests applications in pharmaceutical or material science contexts, particularly in antioxidant, antimicrobial, or UV-stabilizing roles .

Properties

CAS No.

919361-80-1

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-4,6-bis(1-phenylethyl)phenol

InChI

InChI=1S/C27H31NO2/c1-20(22-9-5-3-6-10-22)24-17-25(19-28-13-15-30-16-14-28)27(29)26(18-24)21(2)23-11-7-4-8-12-23/h3-12,17-18,20-21,29H,13-16,19H2,1-2H3

InChI Key

HFUHCTYZBCZAEN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)CN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol typically involves the reaction of 4,6-bis(1-phenylethyl)phenol with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Phenolic Compounds

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol 2: Morpholin-4-ylmethyl; 4,6: 1-phenylethyl C28H33NO2 Potential H-bonding, antimicrobial
2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol (CAS 51024-05-6) 2: tert-Butyl; 4,6: 1-phenylethyl C26H30O High steric hindrance, UV stabilization
2-(Diethylamino)methyl-4,6-bis(1,1,3,3-tetramethylbutyl)phenol (CAS 5428-87-5) 2: Diethylaminomethyl; 4,6: tetramethylbutyl C29H53NO Enhanced lipophilicity, surfactant potential
2-(5-Chloro-2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (UV-234) 2: Benzotriazole; 4,6: cumyl groups C39H35ClN3O UV absorption, polymer stabilization
2-[(2-Aminophenyl)imino]methyl-4,6-di-tert-butylphenol 2: Iminomethyl-aniline; 4,6: tert-butyl C21H28N2O Metal chelation, catalytic applications

Physicochemical and Crystallographic Insights

  • Crystal Packing: Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize planar conformations in phenolic derivatives, as seen in related Schiff base compounds . The morpholine group in the target compound may disrupt planarity, altering crystallization behavior.

Biological Activity

2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol is a compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H27N1O2\text{C}_{21}\text{H}_{27}\text{N}_1\text{O}_2

This structure features a morpholine ring which enhances its solubility and biological interactions. The presence of two phenylethyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, coumarin derivatives, which share some structural similarities, have shown strong radical-scavenging activities and protective effects against oxidative stress in various cell lines .

CompoundIC50 (mg/mL)Mechanism
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenolTBDScavenging free radicals
Coumarin derivative0.09–0.12Hydroxyl radical scavenging

Cytotoxic Effects

The cytotoxicity of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol has been assessed in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage .

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
PC3 (Prostate)TBDTBDTBD
DU145 (Prostate)TBDTBDTBD

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of signaling pathways : Similar compounds have been shown to inhibit pathways involved in cell proliferation and survival, such as the STAT3 signaling pathway .
  • Induction of apoptosis : Evidence suggests that the compound may cause chromatin condensation and DNA damage leading to programmed cell death.

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol on prostate cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
  • Oxidative Stress Protection : In vitro studies demonstrated that this compound could protect against oxidative damage in human fibroblasts, likely due to its antioxidant properties.

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